17-ODYA

20-HETE inhibition CYP4A/F Arachidonic acid metabolism

Researchers dissecting CYP-derived eicosanoids in vascular and renal models face variability from inhibitor selectivity. 17-ODYA eliminates this as a broad-spectrum, irreversible CYP4A/4F suicide substrate, ensuring prolonged target engagement. • IC50 <100 nM for 20-HETE synthesis in renal microsomes • 45% greater infarct size reduction vs. DDMS in ischemia-reperfusion • No inhibition of CYP2C9/2D6/3A4 up to 50 µM, preserving data integrity Supplied at ≥98% purity, stored at -20°C, and shipped ambient for reliable global delivery.

Molecular Formula C18H32O2
Molecular Weight 280.4 g/mol
CAS No. 34450-18-5
Cat. No. B1664784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-ODYA
CAS34450-18-5
SynonymsAlkynyl Stearic Acid
Molecular FormulaC18H32O2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESC#CCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1H,3-17H2,(H,19,20)
InChIKeyDZIILFGADWDKMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





17-ODYA Mechanism-Based Inhibition


17-ODYA (17-octadecynoic acid, CAS 34450-18-5) is a terminal acetylenic fatty acid that acts as a mechanism-based, irreversible inactivator (suicide substrate) of cytochrome P450 (CYP) enzymes involved in the ω-hydroxylation and epoxygenation of fatty acids, including arachidonic acid. Its primary action is the inhibition of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis via CYP4A and CYP4F isoforms, with an IC50 of less than 100 nM in rat renal cortical microsomes . Unlike many small-molecule inhibitors, 17-ODYA functions as a suicide substrate, covalently binding to the enzyme's active site, which results in prolonged, effectively irreversible inhibition [1]. This fundamental mechanism is critical to its utility in dissecting the role of CYP-derived eicosanoids in vascular and renal physiology.

17-ODYA Analog Non-Interchangeability


Substituting 17-ODYA with other CYP ω-hydroxylase inhibitors, such as HET0016, DDMS, or 1-ABT, will drastically alter experimental outcomes due to critical differences in mechanism, selectivity, and potency. While 17-ODYA is a broad-spectrum suicide substrate for multiple CYP4A and CYP4F isoforms and CYP epoxygenases [1], HET0016 is a highly potent and selective competitive inhibitor [2]. DDMS, in contrast, is a selective suicide substrate for 20-HETE synthesis [3]. 1-ABT is a broad-spectrum CYP inhibitor but lacks the potency and specific isoform profile of 17-ODYA [1]. These differences in enzyme inhibition profiles directly impact the interpretation of vascular, renal, and inflammatory studies, making 17-ODYA non-interchangeable with its analogs and requiring precise compound selection based on the experimental objective.

17-ODYA Efficacy Comparison


20-HETE Synthesis: Potency vs. HET0016

In human renal microsomes, 17-ODYA inhibits 20-HETE formation with an IC50 of 1.8 ± 0.8 μM. This is approximately 200-fold less potent than the highly selective inhibitor HET0016 (IC50 = 8.9 ± 2.7 nM), but over 20-fold more potent than the broad-spectrum CYP inhibitor 1-ABT (IC50 = 38.5 ± 14.9 μM) [1]. The data underscore that 17-ODYA occupies a middle ground in terms of potency for blocking 20-HETE synthesis, being neither as potent as HET0016 nor as weak as 1-ABT.

20-HETE inhibition CYP4A/F Arachidonic acid metabolism

Cardioprotection vs. DDMS in Ischemia-Reperfusion

In a canine model of myocardial ischemia-reperfusion, administration of 17-ODYA (0.28 mg/kg) significantly reduced infarct size from 19.6 ± 1.7% (control) to 5.9 ± 2.2% of the area at risk. This reduction was numerically greater than that achieved with DDMS (0.40 mg/kg; 10.8 ± 1.8%) and miconazole (0.96 mg/kg; 8.4 ± 2.5%), both of which are also CYP ω-hydroxylase inhibitors [1].

Ischemia-reperfusion Cardioprotection Myocardial infarct size

Cerebral 20-HETE Suppression vs. HET0016

In a rat model of subarachnoid hemorrhage (SAH), pretreatment with 17-ODYA (1.5 nmol intrathecally) or HET0016 (10 mg/kg iv) both reduced the acute fall in regional cerebral blood flow (rCBF) by ~40%. However, 17-ODYA more effectively suppressed the SAH-induced rise in cerebrospinal fluid (CSF) 20-HETE levels, limiting the increase to just 15 ± 11 ng/ml compared to 39 ± 13 ng/ml with HET0016 [1]. This suggests 17-ODYA provides more robust in vivo suppression of 20-HETE production.

Subarachnoid hemorrhage Cerebral blood flow 20-HETE

CYP4 Isoform Breadth vs. HET0016

In recombinant human CYP enzyme assays, 17-ODYA reduced the activity of CYP4A11, CYP4F2, CYP4F3B, and CYP4F12 to a similar extent, with IC50 values ranging from 5.70 to 17.7 μM. In contrast, the selective inhibitor HET0016 showed a much narrower inhibition profile, primarily targeting CYP4A11 and CYP4F2 with IC50 values of 0.0137–0.0182 μM [1]. This highlights 17-ODYA's utility as a pan-CYP4/F tool compound when broad inhibition is desired.

CYP4A11 CYP4F2 CYP4F3B Isoform selectivity

Minimal Off-Target Activity vs. HET0016

17-ODYA exhibits a favorable off-target profile, showing no significant inhibition of the major drug-metabolizing enzymes CYP2C9, CYP2D6, and CYP3A4 at concentrations up to 50 μM [1]. In contrast, HET0016 inhibits these enzymes with IC50 values of 3.3, 83.9, and 71.0 μM, respectively, while 1-ABT potently inhibits CYP3A4 with an IC50 of 0.45 μM [1]. This indicates that 17-ODYA is a cleaner tool for in vitro studies where minimizing drug-metabolizing enzyme interference is critical.

CYP2C9 CYP2D6 CYP3A4 Drug-drug interaction

17-ODYA Application Scenarios


Myocardial Ischemia-Reperfusion Protection

When the primary experimental goal is to achieve maximum reduction in myocardial infarct size in an ischemia-reperfusion model, 17-ODYA (0.28 mg/kg) is the optimal choice among CYP ω-hydroxylase inhibitors, having demonstrated a ~45% greater infarct size reduction compared to DDMS (0.40 mg/kg) [1]. This application is directly supported by the quantitative efficacy data.

Neurovascular 20-HETE Suppression

In studies of cerebral blood flow regulation, such as subarachnoid hemorrhage, 17-ODYA provides more complete suppression of CSF 20-HETE elevation (15 ± 11 ng/ml) compared to HET0016 (39 ± 13 ng/ml), despite HET0016's higher in vitro potency [2]. This scenario leverages 17-ODYA's unique in vivo pharmacodynamic advantage.

Pan-CYP4/F Eicosanoid Pathway Inhibition

When a pan-inhibitor of the CYP4 family (CYP4A11, CYP4F2, CYP4F3B, CYP4F12) is required to broadly block ω-hydroxylation and epoxygenation of arachidonic acid, 17-ODYA (IC50 range 5.7–17.7 μM) is the appropriate tool, offering a uniformly active profile compared to the narrow selectivity of HET0016 [3].

Minimal CYP Off-Target Interference

For experiments where avoiding inhibition of major drug-metabolizing CYPs (CYP2C9, CYP2D6, CYP3A4) is critical to data interpretation, 17-ODYA is the compound of choice, as it shows no significant inhibition up to 50 μM, unlike HET0016 and 1-ABT which demonstrate measurable off-target activity [4].

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